molecular formula C13H14N2OS B13881701 4-(2-Phenyl-1,3-thiazol-4-yl)morpholine

4-(2-Phenyl-1,3-thiazol-4-yl)morpholine

Cat. No.: B13881701
M. Wt: 246.33 g/mol
InChI Key: RXVQUTQEFBWJTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Phenyl-1,3-thiazol-4-yl)morpholine: is a heterocyclic compound that features a thiazole ring fused with a morpholine ring. The thiazole ring is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the phenyl group enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-(2-Phenyl-1,3-thiazol-4-yl)morpholine typically involves the reaction of 2-phenyl-1,3-thiazole-4-carboxylic acid with morpholine under specific conditions. One common method includes:

Industrial Production Methods:

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

4-(2-Phenyl-1,3-thiazol-4-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 4-(2-Phenyl-1,3-thiazol-4-yl)morpholine involves its interaction with specific molecular targets:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C13H14N2OS

Molecular Weight

246.33 g/mol

IUPAC Name

4-(2-phenyl-1,3-thiazol-4-yl)morpholine

InChI

InChI=1S/C13H14N2OS/c1-2-4-11(5-3-1)13-14-12(10-17-13)15-6-8-16-9-7-15/h1-5,10H,6-9H2

InChI Key

RXVQUTQEFBWJTM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.